molecular formula C18H21ClFN3OS B10798775 Trpc3/6-IN-3

Trpc3/6-IN-3

Cat. No.: B10798775
M. Wt: 381.9 g/mol
InChI Key: ODUIXUGXPFKQLG-QWRGUYRKSA-N
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Preparation Methods

The chemical name of GSK2833503A is [2-[(4-Chloro-2-fluorophenyl)amino]-5-methyl-4-thiazolyl][(2S,3S)-2,3-dimethyl-1-piperidinyl]methanone . The synthetic route involves the reaction of 4-chloro-2-fluoroaniline with 2-bromo-5-methylthiazole in the presence of a base to form an intermediate. This intermediate is then reacted with (2S,3S)-2,3-dimethyl-1-piperidinylmethanone under specific conditions to yield GSK2833503A . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

GSK2833503A undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce an amine or alcohol derivative.

Scientific Research Applications

GSK2833503A has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the function of transient receptor potential canonical channels 6 and 3.

    Biology: Researchers use it to investigate the role of these channels in various biological processes, such as cardiac hypertrophy and cell signaling.

    Medicine: GSK2833503A is studied for its potential therapeutic effects in conditions like cardiac hypertrophy and other cardiovascular diseases.

    Industry: It is used in the development of new drugs targeting transient receptor potential canonical channels.

Comparison with Similar Compounds

GSK2833503A is unique in its high selectivity and potency as a transient receptor potential canonical channels 6 and 3 antagonist. Similar compounds include:

These compounds share structural similarities and target the same ion channels, but GSK2833503A stands out due to its higher potency and selectivity.

Properties

Molecular Formula

C18H21ClFN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]-[(2S,3S)-2,3-dimethylpiperidin-1-yl]methanone

InChI

InChI=1S/C18H21ClFN3OS/c1-10-5-4-8-23(11(10)2)17(24)16-12(3)25-18(22-16)21-15-7-6-13(19)9-14(15)20/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,22)/t10-,11-/m0/s1

InChI Key

ODUIXUGXPFKQLG-QWRGUYRKSA-N

Isomeric SMILES

C[C@H]1CCCN([C@H]1C)C(=O)C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)F)C

Canonical SMILES

CC1CCCN(C1C)C(=O)C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)F)C

Origin of Product

United States

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